molecular formula C17H34O3 B093189 Methyl 2-hydroxyhexadecanoate CAS No. 16742-51-1

Methyl 2-hydroxyhexadecanoate

Cat. No.: B093189
CAS No.: 16742-51-1
M. Wt: 286.4 g/mol
InChI Key: LQZITXGTIYKQBJ-UHFFFAOYSA-N
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Description

]dec-1-ylphenoxy)acetyl]amino]benzoate, is a compound that functions as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α) and malate dehydrogenase 2 (MDH2). It is primarily used in scientific research to study the regulation of hypoxia-inducible factors and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LW 6 involves multiple steps, starting with the preparation of the core benzoate structure. The key steps include:

Industrial Production Methods

Industrial production of LW 6 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

LW 6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LW 6. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

LW 6 has a wide range of applications in scientific research, including:

Mechanism of Action

LW 6 exerts its effects by inhibiting the accumulation of hypoxia-inducible factor 1 alpha (HIF-1α) under hypoxic conditions. It promotes the degradation of HIF-1α through the von Hippel-Lindau (VHL) protein-dependent proteasomal pathway. This inhibition leads to a decrease in the expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO). Additionally, LW 6 inhibits malate dehydrogenase 2 (MDH2), affecting mitochondrial respiration and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LW 6

LW 6 is unique in its dual inhibition of hypoxia-inducible factor 1 alpha and malate dehydrogenase 2. This dual action makes it a valuable tool for studying the interplay between hypoxia and cellular metabolism. Its ability to inhibit both targets provides a broader scope of applications in research and potential therapeutic uses .

Properties

IUPAC Name

methyl 2-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZITXGTIYKQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337625
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16742-51-1
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-hydroxyhexadecanoic acid (10.0 g, 0.0367 moles) and 8.40 g acidic resin were refluxed in 250 mls methanol for 20 hours. The solution was decolorized, filtered and concentrated giving a white solid (yield=85%)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
acidic resin
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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